
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the CAS Number: 886767-33-5 . It has a molecular weight of 296.8 . The compound is typically stored at room temperature and is available in an oil form .
Synthesis Analysis
The synthesis of “this compound” involves two steps . First, tert-Butyl formate reacts with piperazine to generate tert-butyl 1-formate piperazine. Then, the reaction of 1-tert-butyl formate piperazine with chlorobenzene generates the final product .Molecular Structure Analysis
The InChI Code of the compound is 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the reaction where tert-Butyl formate reacts with piperazine to generate tert-butyl 1-formate piperazine . This is then reacted with chlorobenzene to generate the final product .Physical And Chemical Properties Analysis
The compound is a colorless to light yellow solid or oily liquid . It has a molecular weight of 296.8 . The compound is soluble in organic solvents such as alcohol and ether, and slightly soluble in water .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Tert-butyl piperazine-1-carboxylates are often synthesized through condensation reactions involving various chemical compounds like carbamimide and acids (Sanjeevarayappa et al., 2015). These compounds are characterized using spectroscopic methods such as LCMS, NMR, and IR, as well as X-ray diffraction studies.
- Structural Analysis : The crystal and molecular structures of these compounds are a significant focus, with studies detailing their crystallization in specific crystal systems and the analysis of unit cell parameters (Mamat et al., 2012).
Biological Applications
- Antimicrobial and Anthelmintic Activity : Some tert-butyl piperazine-1-carboxylates exhibit biological activities, such as moderate anthelmintic and poor antibacterial properties (Kulkarni et al., 2016).
Chemical Properties and Reactions
- Reactivity and Stability : The chemical properties, including reactivity, stability, and molecular conformations, of tert-butyl piperazine-1-carboxylates are explored using techniques like density functional theory (DFT) and molecular electrostatic potential analysis (Yang et al., 2021).
Industrial Applications
- Corrosion Inhibition : These compounds have been investigated for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. Studies show significant inhibition efficiency, highlighting their potential as corrosion inhibitors (Praveen et al., 2021).
Analytical Applications
- Chromatography and Mass Spectrometry : Tert-butyl piperazine-1-carboxylates are used in chromatographic and mass spectrometric methods for sensitive and specific assays, particularly in determining the concentration of compounds in biological matrices like plasma and urine (Chavez-Eng et al., 1997).
Safety and Hazards
The compound is considered hazardous and precautions should be taken to avoid inhalation, ingestion, or contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and protective clothing should be worn when handling the compound . In case of contact, the affected area should be rinsed immediately with plenty of water and medical help should be sought .
Mechanism of Action
Target of Action
Tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This suggests that the compound may interact with its targets through mechanisms such as hydrogen bonding or electrostatic interactions.
Biochemical Pathways
Piperazine derivatives are often used as intermediates in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical processes .
Pharmacokinetics
The presence of the piperazine ring, which is known for its water solubility and capacity for the formation of hydrogen bonds, may influence the compound’s bioavailability .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere and at temperatures below -20°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, this compound can alter the downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes and influencing their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to either inhibition or activation of the target biomolecule, depending on the context. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . It can also activate receptors by binding to their ligand-binding domains and inducing conformational changes that trigger downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and enhancing cellular function . At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cell death . The threshold dose for these effects can vary depending on the specific animal model and the experimental conditions. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate interpretation of the results .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can metabolize the compound into various metabolites, which can have different biological activities. The metabolic pathways of this compound can also involve other enzymes, such as esterases and hydrolases, which can hydrolyze the ester bond and release the piperazine and chlorophenyl moieties . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway and the experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to various proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by post-translational modifications or targeting signals . For example, this compound can be acetylated or phosphorylated, which can influence its localization and interactions with other biomolecules . The subcellular localization of this compound can also affect its stability and degradation, as different compartments have different proteolytic activities and degradation pathways .
properties
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSHPOIPCNCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743847 | |
| Record name | tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886767-33-5 | |
| Record name | tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



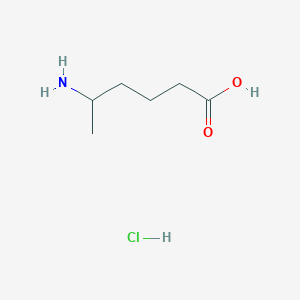

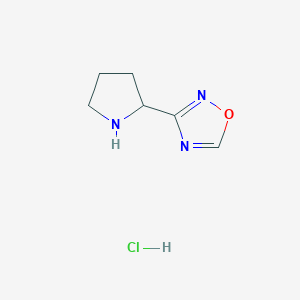

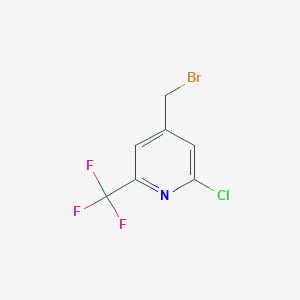
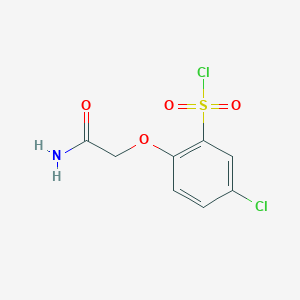

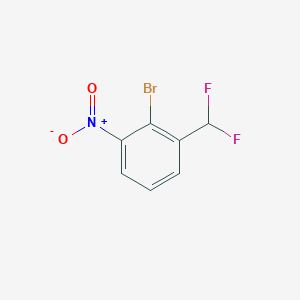
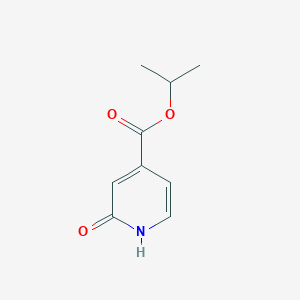


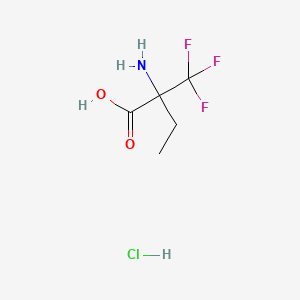

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)